5-Bromo-4-iodo-2-(trifluoromethyl)pyridine
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Overview
Description
5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It features a pyridine ring substituted with bromine, iodine, and trifluoromethyl groups
Scientific Research Applications
5-Bromo-4-iodo-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It is known that this compound is used as a building block in the synthesis of various pharmaceutical and agrochemical products . Therefore, the specific targets would depend on the final compound that is synthesized using 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine.
Mode of Action
The mode of action of this compound is largely dependent on the chemical reactions it undergoes during the synthesis of the final compound. It is often used in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction, to form carbon-carbon bonds .
Biochemical Pathways
Compounds synthesized using this chemical are used in various pharmaceutical and agrochemical applications, suggesting that they may interact with a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound would depend on the specific compound that is synthesized using it. As a building block in the synthesis of various compounds, its effects can vary widely .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-iodo-2-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the halogenation of 2-(trifluoromethyl)pyridine derivatives. For instance, starting with 2-(trifluoromethyl)pyridine, bromination and iodination reactions can be carried out sequentially to introduce the bromine and iodine atoms at the desired positions on the pyridine ring .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments, such as temperature and pressure, are crucial in large-scale synthesis. Halogenation reactions are often carried out using reagents like bromine and iodine in the presence of suitable solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-iodo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced with aryl or alkyl groups using palladium catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to replace halogen atoms.
Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are commonly used under basic conditions to facilitate the coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines with different aryl or alkyl groups attached to the pyridine ring .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the iodine atom, making it less versatile in certain reactions.
4-Iodo-2-(trifluoromethyl)pyridine: Lacks the bromine atom, which can affect its reactivity and applications.
5-Bromo-2-iodopyridine:
Uniqueness
5-Bromo-4-iodo-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct reactivity and properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-bromo-4-iodo-2-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF3IN/c7-3-2-12-5(1-4(3)11)6(8,9)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTRWNRVSWLXGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF3IN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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